N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.308. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(4-ethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and similar compounds have been synthesized and characterized for various purposes. For example, Hassan et al. (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized via reactions involving hydrazine hydrate in ethanol and were structurally established using elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
These synthesized pyrazole compounds have been subject to cytotoxicity studies. For instance, the aforementioned study by Hassan et al. (2014) included in vitro cytotoxic activity screenings against Ehrlich Ascites Carcinoma (EAC) cells. Similar studies were conducted by Hassan et al. (2015), exploring the cytotoxicity of pyrazolo[1,5-a]pyrimidines and related Schiff bases against various human cancer cell lines, highlighting the potential medicinal applications of these compounds (Hassan, Hafez, Osman, & Ali, 2015).
Structural Analyses
Köysal et al. (2005) conducted structural analyses on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, revealing details about the geometric parameters and interactions within these molecules. Such structural insights are crucial for understanding the chemical behavior and potential applications of these compounds (Köysal, Işık, Sahin, & Palaska, 2005).
Material Science Applications
In material science, Kumara et al. (2018) synthesized a novel pyrazole derivative for thermo-optical studies, highlighting the potential use of such compounds in material science and engineering applications (Kumara, Kumar, Kumar, & Lokanath, 2018).
Antibacterial Activity
Research by Aghekyan et al. (2020) explored the antibacterial activity of novel oxadiazoles, including those substituted with 4-methoxyphenyl groups. This study indicates the relevance of pyrazole derivatives in the development of new antibacterial agents (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Corrosion Inhibition
In the field of corrosion science, Paul et al. (2020) investigated the effectiveness of carbohydrazide-pyrazole compounds, including those with methoxyphenyl groups, as corrosion inhibitors for mild steel. Their study demonstrates the practical application of these compounds in industrial settings (Paul, Yadav, & Obot, 2020).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-20-11-7-5-10(6-8-11)15-13(18)12-9-17(2)16-14(12)19-3/h5-9H,4H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGVLGHYFBDCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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